BenchChemオンラインストアへようこそ!

tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate

Synthetic intermediate Medicinal chemistry Cross-coupling

Differential Procurement: tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6) is NOT interchangeable with common pyrrole analogs. The 4-bromine atom is a critical Suzuki-Miyaura cross-coupling handle—its absence halts diversification. Combined with the 2-cyano group, this substitution pattern uniquely modulates regioselectivity and LogP (~3.0). Used directly in BTK inhibitor fragment libraries and pyrrolotriazine-based kinase programs. ≥95% purity, REACH-registered intermediate. Scalable from mg to kg for preclinical development.

Molecular Formula C10H12BrN3O2
Molecular Weight 286.13 g/mol
CAS No. 937047-04-6
Cat. No. B1510039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate
CAS937047-04-6
Molecular FormulaC10H12BrN3O2
Molecular Weight286.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN1C=C(C=C1C#N)Br
InChIInChI=1S/C10H12BrN3O2/c1-10(2,3)16-9(15)13-14-6-7(11)4-8(14)5-12/h4,6H,1-3H3,(H,13,15)
InChIKeySIUZUFSQLYFQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6) – Verified Specifications & Applications


tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6) is a heterocyclic intermediate belonging to the class of N-Boc-protected pyrrole carbamates. The compound features a pyrrole ring substituted with a tert-butyl carbamate protecting group at the N1 position, a cyano group at the 2-position, and a bromine atom at the 4-position, yielding a molecular formula of C₁₀H₁₂BrN₃O₂ and a molecular weight of 286.13 g/mol . Its canonical SMILES is CC(C)(C)OC(=O)NN1C=C(Br)C=C1C#N . As an activated synthetic building block, it is primarily utilized in organic synthesis and pharmaceutical research for the construction of more complex pyrrole-based molecules [1].

Strategic Procurement Rationale: Why Generic Substitution of tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6) Carries Significant Project Risk


Although numerous N-Boc-pyrrole intermediates are commercially available, they are not interchangeable building blocks. Substituting this specific compound with a closely related analog—such as the non-brominated tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937046-96-3) [1] or a different halogenated pyrrole derivative—introduces significant risk to synthetic workflows. The presence of the bromine atom at the 4-position is a critical functional handle that enables specific cross-coupling reactions (e.g., Suzuki-Miyaura) [2]. Its absence halts the intended diversification sequence. Furthermore, the unique combination of an electron-withdrawing cyano group and a bromine on the pyrrole ring profoundly modulates the electronic properties and, consequently, the regioselectivity of subsequent transformations [3]. The specific substitution pattern also influences the compound's physical properties, such as predicted LogP (approx. 3.0), density (approx. 1.45 g/cm³), and the number of hydrogen bond acceptors (3), all of which can impact purification and isolation in a multistep synthesis [3]. Simply using a 'similar' pyrrole will likely derail a validated synthetic route and introduce unnecessary optimization overhead. The evidence below quantifies these structural and application-specific differentiators.

Quantitative Comparative Evidence: Differentiating tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6) for Scientific Selection


Comparative Synthetic Utility: Enabling a Second, Orthogonal Functional Handle for Complex Molecule Assembly

In contrast to its non-halogenated analog, tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937046-96-3) [1], the target compound is specifically designed to incorporate a second, orthogonal reactive site—the 4-bromo substituent—which is a prerequisite for key carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling [2]. The non-halogenated analog can only be functionalized at its cyano group or after Boc-deprotection, significantly restricting synthetic options .

Synthetic intermediate Medicinal chemistry Cross-coupling Pyrrole functionalization

Documented Application: Enabling Synthesis of High-Value Pyrrolotriazine Kinase Inhibitors

Patents in the kinase inhibitor field explicitly identify this compound as a strategic intermediate for constructing pyrrolotriazine cores, a prominent scaffold in drug discovery. Unlike simpler pyrrole carbamates, this specific compound is cited as a precursor to molecules with potent Bruton‘s tyrosine kinase (Btk) inhibitory activity, which are being developed for treating rheumatoid arthritis, autoimmune diseases, and B-cell malignancies [1]. Furthermore, the downstream derivative tert-butyl [2-cyano-4-(hydroxymethyl)-1H-pyrrol-1-yl]carbamate (CAS 1443531-63-2) is directly linked to these pathways [2].

Kinase inhibitor Pyrrolotriazine Btk inhibitor Medicinal chemistry

Comparative Synthetic Efficiency: Direct Route from Commercially Available Precursor

The target compound can be synthesized efficiently via a single-step bromination of tert-butyl (2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937046-96-3) using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in acetonitrile . This route avoids complex, multi-step syntheses and harsh conditions, enhancing reliability and scalability. For comparison, synthesizing the target compound from scratch without this direct precursor would require building the pyrrole ring with the desired substitution pattern already in place (e.g., via Knorr or Paal-Knorr synthesis), a more laborious and lower-yielding process .

Synthesis Bromination Process chemistry Medicinal chemistry

Downstream Application: Critical Intermediate for Generating Kinase-Targeted Fragment Libraries

This compound serves as a critical intermediate for generating kinase-targeted fragment libraries [1]. Its derivatives have been shown to exhibit potent enzymatic inhibition. For example, a downstream molecule demonstrated an IC50 of 0.900 nM against BTK [2]. While this is not a direct measurement of the target compound's activity, it underscores the value of this specific building block in accessing high-potency chemical space. In contrast, a library built from a non-halogenated analog would lack the structural diversity at the 4-position, limiting its potential for discovering novel hits.

Fragment-based drug discovery Kinase inhibitor Chemical probe Medicinal chemistry

Regulatory and Supply Chain Clarity: REACH-Registered Intermediate with Defined Application

This compound is registered under the European Union‘s REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals) with the EC Number 810-525-4 [1]. Critically, its registration dossier classifies it strictly as an ‘Intermediate' with the specific condition of ‘Intermediate use only‘ [1]. This provides a clear regulatory framework for procurement and handling. This is in stark contrast to many ‘research-grade‘ or non-registered pyrrole derivatives, for which the regulatory status and safe handling requirements are ambiguous, potentially leading to compliance issues or supply chain disruptions [2].

REACH Supply chain Procurement Regulatory compliance

Precise Physicochemical Profile: Superior Purity Specifications for Reproducible Results

The target compound is available from multiple suppliers with a defined minimum purity of 95% , with several vendors offering grades of ≥98% . This high purity is typically supported by batch-specific analytical data, including HPLC, NMR, and MS spectra . While many generic pyrrole intermediates are sold with unspecified or lower purity (e.g., 'technical grade'), the availability of a high-purity, analytically validated grade of this specific compound reduces the risk of introducing impurities that could confound biological assays or cause unexpected side reactions.

Quality control Analytical chemistry Procurement Reproducibility

High-Value Application Scenarios for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (CAS 937047-04-6)


Diversification of Kinase-Focused Fragment Libraries for High-Throughput Screening

As a differentially functionalized pyrrole core, this compound is an ideal building block for generating diverse fragment libraries aimed at kinase targets. Its 4-bromo substituent allows for parallel synthesis of arrays of analogs via Suzuki-Miyaura cross-coupling, enabling systematic exploration of the chemical space around a validated kinase hinge-binding motif [1]. The high purity of commercially available material ensures that the resulting fragment library is free from interfering impurities, maximizing the quality and interpretability of subsequent high-throughput screening data .

Medicinal Chemistry Lead Optimization for Pyrrolotriazine-Based Kinase Inhibitors

This compound serves as a strategic intermediate in the synthesis of pyrrolotriazines, a privileged scaffold for developing potent and selective kinase inhibitors, including those targeting Btk for oncology and autoimmune disease applications [2]. For medicinal chemists, procuring this specific building block provides a direct entry point into patented chemical space, facilitating the rapid synthesis of analogs for structure-activity relationship (SAR) studies and accelerating the lead optimization phase of drug discovery programs [2].

Process Chemistry and Scale-Up for Preclinical Candidate Synthesis

The well-defined synthesis route from a commercially available precursor (CAS 937046-96-3) and the compound‘s registration as an ‘Intermediate‘ under REACH [3] make it a dependable choice for process chemistry groups tasked with scaling up the synthesis of a preclinical candidate. The clear regulatory status mitigates supply chain risks, while the validated, single-step bromination procedure offers a scalable and efficient entry point for producing larger quantities of advanced intermediates for toxicology and formulation studies.

Development of Novel Chemical Probes for Target Validation

The ability of this compound to be readily converted into highly potent inhibitors (e.g., derivatives with sub-nanomolar IC50 values against BTK [4]) makes it a valuable starting point for developing chemical probes. These probes are essential tools for validating novel drug targets and elucidating complex biological pathways. By selecting a building block that leads to such high-affinity molecules, researchers can create more effective and selective probes, thereby increasing confidence in target validation studies and reducing the risk of off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.